molecular formula C22H28N2O2 B13974594 Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- CAS No. 63783-55-1

Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino-

Cat. No.: B13974594
CAS No.: 63783-55-1
M. Wt: 352.5 g/mol
InChI Key: WBRIHNREOLTCJO-OWHJJQAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- is a complex organic compound belonging to the morphinan class. This class of compounds is known for its psychoactive properties and includes well-known substances such as morphine and codeine . The compound’s structure features a phenanthrene core with various functional groups that contribute to its unique chemical and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- typically involves multiple steps, starting from simpler organic molecules. . The reaction conditions often require the use of strong acids or bases, high temperatures, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions may involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- has a wide range of scientific research applications:

    Chemistry: The compound is studied for its unique chemical properties and reactivity, providing insights into the behavior of morphinan derivatives.

    Biology: Research in biology focuses on the compound’s interactions with biological systems, including its binding to receptors and its effects on cellular processes.

    Medicine: In medicine, the compound is investigated for its potential therapeutic uses, particularly in pain management and as an analgesic.

    Industry: Industrial applications may include the synthesis of related compounds for pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. By binding to these receptors, the compound can modulate pain perception and produce analgesic effects. The pathways involved in its action include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades .

Comparison with Similar Compounds

Similar Compounds

Similar compounds in the morphinan class include morphine, codeine, and dextromethorphan. These compounds share a common structural framework but differ in their functional groups and pharmacological profiles .

Uniqueness

Morphinan-3-ol, 6,7-didehydro-4,5-alpha-epoxy-17-methyl-8-beta-piperidino- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its epoxy and piperidino groups, in particular, contribute to its unique reactivity and interactions with biological targets .

Properties

CAS No.

63783-55-1

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

(4R,4aR,5S,7aS,12bS)-3-methyl-5-piperidin-1-yl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C22H28N2O2/c1-23-12-9-22-18-8-6-15(24-10-3-2-4-11-24)20(22)16(23)13-14-5-7-17(25)21(26-18)19(14)22/h5-8,15-16,18,20,25H,2-4,9-13H2,1H3/t15-,16+,18-,20-,22+/m0/s1

InChI Key

WBRIHNREOLTCJO-OWHJJQAOSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4C=C[C@@H]([C@H]2[C@H]1CC5=C3C(=C(C=C5)O)O4)N6CCCCC6

Canonical SMILES

CN1CCC23C4C=CC(C2C1CC5=C3C(=C(C=C5)O)O4)N6CCCCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.